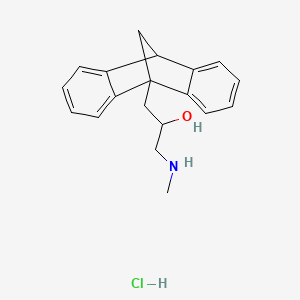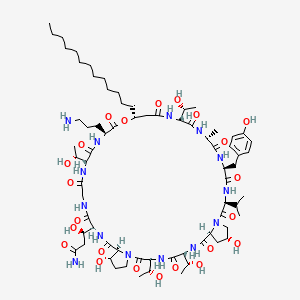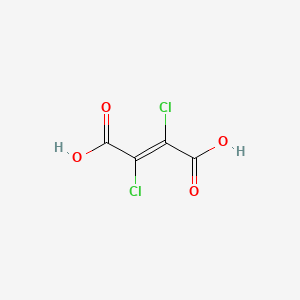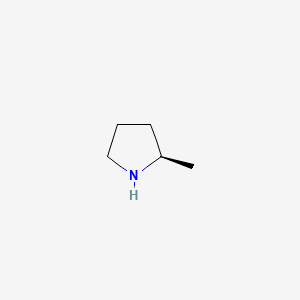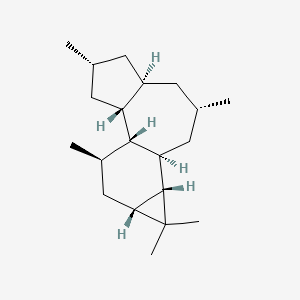
Tigliane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tigliane is a diterpene and a terpenoid fundamental parent.
Applications De Recherche Scientifique
Anti-HIV Activity
Tigliane diterpenoids have been identified as potent anti-HIV agents. In particular, compounds isolated from Wikstroemia lamatsoensis and Wikstroemia scytophylla demonstrated significant anti-HIV activity, with some compounds showing IC50 values as low as 0.18 nM (Zhang et al., 2021), (Otsuki et al., 2020).
Cytotoxic Effects in Cancer
Studies have shown that tigliane diterpenoids from Croton damayeshu and Croton tiglium exhibit cytotoxic effects against human tumor cell lines, suggesting potential applications in cancer therapy (Cui et al., 2019), (Zhang et al., 2015).
Inhibition of Wnt Signaling Pathway
Tigliane diterpenoids from Euphorbia dracunculoides have been found to inhibit the Wnt signaling pathway, indicating potential therapeutic applications in diseases associated with this pathway (Wang et al., 2017).
Promoting Wound Healing
Epoxy-tiglianes, such as EBC-46, have demonstrated efficacy in promoting wound healing and re-epithelialization, indicating potential use in skin wound therapies (Moses et al., 2020).
Antitubercular Activity
Certain tigliane diterpenoids from Croton tiglium have shown potent antitubercular activities, suggesting a role in the treatment of tuberculosis (Zhao et al., 2016).
Cytotoxicity Against Various Cancer Cell Lines
Diterpenoids from Euphorbia fischeriana, including tigliane-type compounds, displayed cytotoxicity against different cancer cell lines, further supporting their potential in cancer research (Wang et al., 2010).
Propriétés
Numéro CAS |
67707-87-3 |
|---|---|
Formule moléculaire |
C20H34 |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
(1R,2R,4R,6S,8S,10R,11S,13R,15R)-4,8,12,12,15-pentamethyltetracyclo[8.5.0.02,6.011,13]pentadecane |
InChI |
InChI=1S/C20H34/c1-11-6-14-7-12(2)9-16-18(15(14)8-11)13(3)10-17-19(16)20(17,4)5/h11-19H,6-10H2,1-5H3/t11-,12+,13-,14+,15-,16-,17-,18-,19+/m1/s1 |
Clé InChI |
CGVXVPQJMYMMIH-HKDZDBKOSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2C[C@@H](C[C@@H]3[C@@H]([C@@H]2C1)[C@@H](C[C@@H]4[C@H]3C4(C)C)C)C |
SMILES |
CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C |
SMILES canonique |
CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



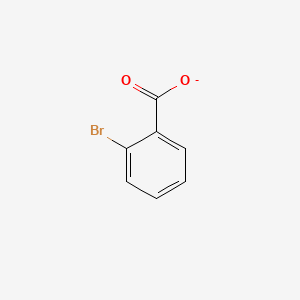
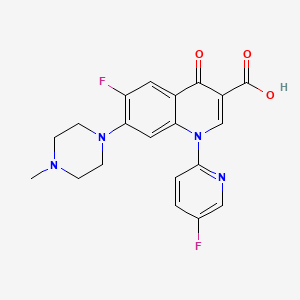
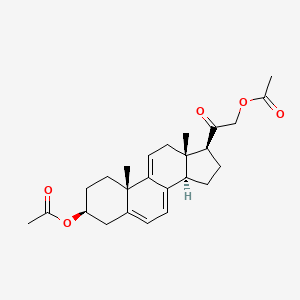
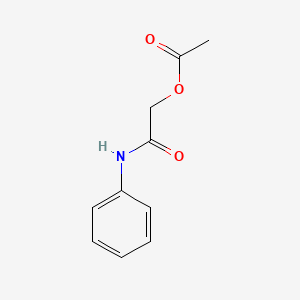
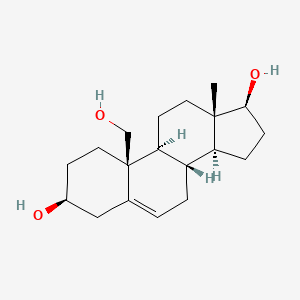
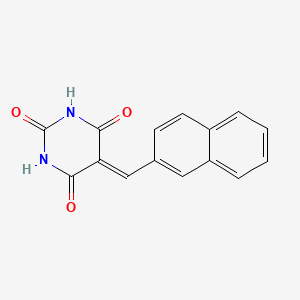
![[11-Acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate](/img/structure/B1222938.png)
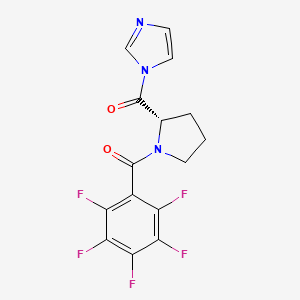
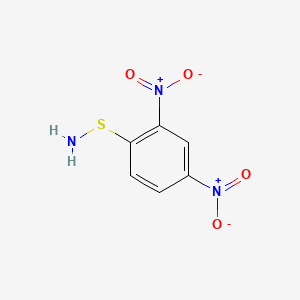
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
